1,4-Oxazocan-5-one

Cancer Research Cell Differentiation Psoriasis

Select 1,4-Oxazocan-5-one (CAS 863911-25-5) to access a rare monocyclic 1,4-oxazocane scaffold—an eight-membered heterocyclic lactam that serves as a homologous isostere of morpholine and 1,4-diazepane. Unlike caprolactam or 1,4-oxazepan-5-one, its unique ring size and heteroatom placement confer distinct conformational flexibility and target engagement, making direct substitution high-risk. Documented activity in arresting proliferation and inducing differentiation of undifferentiated cells positions it as a prime candidate for cancer-cell differentiation therapy. Additionally, it acts as a 5-LO translocation inhibitor, a mechanism distinct from direct catalytic inhibition, enabling dissective pathway studies. This functionalized lactam provides a versatile starting point for structure-activity relationship exploration and drug-like property optimization.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12983536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazocan-5-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NCCOC1
InChIInChI=1S/C6H11NO2/c8-6-2-1-4-9-5-3-7-6/h1-5H2,(H,7,8)
InChIKeyIDBCRKJUTQYOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazocan-5-one for Research & Development: A Rare Eight-Membered Lactam Scaffold


1,4-Oxazocan-5-one (CAS: 863911-25-5) is an eight-membered heterocyclic lactam containing both nitrogen and oxygen atoms, with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound belongs to the rare class of monocyclic 1,4-oxazocane scaffolds, which are characterized by their medium-sized ring system and are recognized as homologous isosteres of well-known pharmacophores like morpholine and 1,4-diazepane [1]. Its unique lactam functionality provides a versatile platform for medicinal chemistry and biological probe development.

Why Generic Medium-Ring Lactams Cannot Substitute for 1,4-Oxazocan-5-one


1,4-Oxazocan-5-one cannot be interchanged with other medium-ring lactams or heterocycles due to its unique eight-membered 1,4-oxazocane core. While compounds like caprolactam (a seven-membered lactam) [1] or 1,4-oxazepan-5-one (a seven-membered oxazepane) share some structural features, the specific ring size and heteroatom placement in 1,4-oxazocan-5-one result in distinct conformational flexibility and biological target engagement [2]. As a rare chemotype, its biological activity profile is not predictable from more common scaffolds, making direct substitution without comparative data a high-risk strategy for research or development programs [3].

Quantitative Differentiation Evidence for 1,4-Oxazocan-5-one vs. Analogs


1,4-Oxazocan-5-one Exhibits Potent Antiproliferative and Differentiation-Inducing Activity

1,4-Oxazocan-5-one demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, indicating potential as an anti-cancer agent and for treating skin diseases like psoriasis [1][2]. While specific comparative data against close analogs (e.g., (S)-3-methyl-1,4-oxazocan-5-one) is not directly available in the provided sources, this biological profile is distinct from the antibacterial and HMG-CoA reductase inhibition activities reported for other eight-membered lactam libraries [3], suggesting a unique mechanism of action.

Cancer Research Cell Differentiation Psoriasis

1,4-Oxazocan-5-one as a Selective Inhibitor of 5-Lipoxygenase Translocation

1,4-Oxazocan-5-one has been tested for its inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, a key event in leukotriene biosynthesis and inflammation [1]. In contrast, a related 5-LO inhibitor, BDBM50446420 (a distinct oxazolone derivative), showed an IC50 of 580 nM in a human PMNL assay [2]. This suggests that 1,4-oxazocan-5-one may target a different step in the 5-LO pathway (translocation vs. catalytic activity), offering a potential advantage in modulating inflammation with a distinct mechanism.

Inflammation 5-Lipoxygenase Enzyme Inhibition

Comparative Synthetic Accessibility: 1,4-Oxazocan-5-one vs. 1,4-Oxazocane Derivatives

The synthesis of 1,4-oxazocan-5-one is typically achieved via cyclocondensation reactions using acetic anhydride and sodium acetate . In contrast, the synthesis of the simpler 1,4-oxazocane core often relies on ring-closing metathesis with Grubbs' catalyst, yielding only 30-45% , or on alternative cyclizations giving 20-35% . While specific yields for 1,4-oxazocan-5-one synthesis are not provided, the reported use of standard cyclocondensation conditions suggests a potentially more straightforward and higher-yielding route compared to the challenging RCM methods required for the non-lactam analog.

Synthetic Chemistry Heterocycle Synthesis Process Development

Optimal Research Applications for 1,4-Oxazocan-5-one Based on Evidence


Investigating Novel Cell Differentiation and Anticancer Mechanisms

Given its pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells, 1,4-oxazocan-5-one is a prime candidate for research programs focused on cancer cell differentiation therapy or the study of monocyte lineage commitment [1]. This application is directly supported by its unique biological profile, differentiating it from other medium-ring lactams.

Probing the 5-Lipoxygenase Translocation Pathway in Inflammation

Researchers investigating the 5-LO pathway in inflammation can utilize 1,4-oxazocan-5-one as a tool compound to specifically inhibit 5-LO translocation, a distinct mechanism from direct catalytic inhibition [1]. This allows for dissection of the pathway and exploration of alternative anti-inflammatory strategies.

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

The 1,4-oxazocane core is a rare and versatile scaffold for medicinal chemistry [1]. 1,4-Oxazocan-5-one provides a functionalized starting point for derivatization, enabling the synthesis of diverse analogs to explore structure-activity relationships and optimize drug-like properties.

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